molecular formula C15H30N2O5 B8107129 di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate

di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B8107129
M. Wt: 318.41 g/mol
InChI Key: MUYNECHQACCTHK-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C15H30N2O5 and its molecular weight is 318.41 g/mol. The purity is usually 95%.
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Biological Activity

Di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate (CAS Number: 704900-44-7) is a hydrazine derivative with potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound has the molecular formula C15H30N2O5 and a molecular weight of approximately 318.41 g/mol. It features two tert-butyl groups and a hydrazine core, which can influence its reactivity and interaction with biological systems.

Antioxidant Properties

Research has indicated that hydrazine derivatives often exhibit antioxidant activity. For instance, compounds similar to di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine have been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. A study demonstrated that such derivatives could reduce oxidative damage in cellular models, highlighting their potential as protective agents in various biological contexts .

Antimicrobial Activity

Hydrazine-based compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial and antifungal activities. For instance, a related compound exhibited effective inhibition against several pathogenic bacteria, suggesting that di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine may share similar properties .

The biological activity of di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine can be attributed to its ability to interact with cellular components. The hydrazine moiety acts as a nucleophile, potentially forming adducts with electrophilic species in cells. This reactivity may contribute to its antioxidant effects by neutralizing reactive oxygen species (ROS) and preventing cellular damage .

Case Studies

  • Antioxidant Efficacy : A study involving the evaluation of various hydrazine derivatives, including di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine, showed a significant reduction in DPPH radical levels, indicating strong free radical scavenging activity. The compound demonstrated a dose-dependent response, with higher concentrations leading to greater antioxidant effects .
  • Antimicrobial Testing : In another study, di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting a promising application in developing new antimicrobial agents .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylateC15H30N2O4Exhibits similar antioxidant properties
Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylateC16H32N2O5Notable for enhanced antimicrobial activity
Di-tert-butyl hydrazine-1,2-dicarboxylateC14H26N2O4Lacks specific hydroxyl substitution but retains protective functionalities

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O5/c1-13(2,3)21-11(19)16-17(15(7,8)9-10-18)12(20)22-14(4,5)6/h18H,9-10H2,1-8H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYNECHQACCTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(C)(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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